molecular formula C8H8ClNO3S B12853504 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride

Cat. No.: B12853504
M. Wt: 233.67 g/mol
InChI Key: PZIFMWOUBFXICI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride is a heterocyclic compound that features a pyrano-pyridine core structure with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with sulfonyl chlorides in the presence of a base such as potassium carbonate (K2CO3) in an aqueous ethanol solution . The reaction can be facilitated by thermal heating or microwave irradiation to achieve higher yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the pyrano-pyridine core or the sulfonyl group.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity . This interaction can affect various biological pathways, making the compound useful for studying enzyme functions and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine

Uniqueness

Compared to similar compounds, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable for the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride

InChI

InChI=1S/C8H8ClNO3S/c9-14(11,12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5H,1-3H2

InChI Key

PZIFMWOUBFXICI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CC(=C2)S(=O)(=O)Cl)OC1

Origin of Product

United States

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